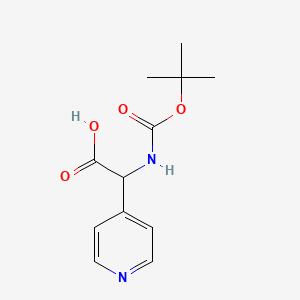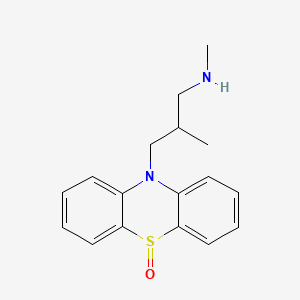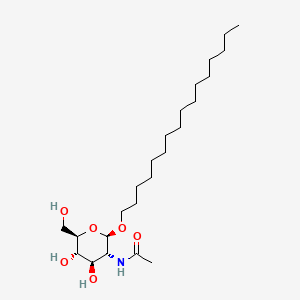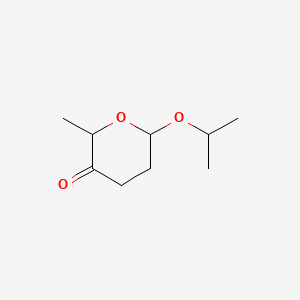
(S,S)-Ethylenbis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is a chiral metallocene complex featuring titanium as the central metal atom. This compound is notable for its application in catalysis, particularly in the polymerization of olefins. The chiral nature of the ligand framework allows for the production of stereoregular polymers, which are essential in various industrial applications.
Wissenschaftliche Forschungsanwendungen
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the polymerization of olefins, contributing to the development of new polymeric materials with specific properties.
Biology: Investigated for its potential in the synthesis of biocompatible polymers for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its role in the synthesis of polymers that can be used in medical devices and implants.
Industry: Applied in the production of high-performance plastics and elastomers used in automotive, aerospace, and consumer goods.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) typically involves the following steps:
Ligand Synthesis: The chiral ligand, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl), is synthesized through a series of organic reactions starting from commercially available precursors. This often involves the hydrogenation of indene derivatives followed by coupling reactions to form the bis-indenyl structure.
Metalation: The synthesized ligand is then reacted with a titanium precursor, such as titanium tetrachloride (TiCl4), under controlled conditions to form the metallocene dichloride complex.
Alkylation: The final step involves the alkylation of the dichloride complex with a methylating agent, such as methyl lithium (MeLi) or methyl magnesium bromide (MeMgBr), to yield (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) primarily undergoes the following types of reactions:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce high-density polyethylene (HDPE) and isotactic polypropylene (iPP).
Substitution: The compound can undergo ligand exchange reactions where the methyl groups are replaced by other alkyl or aryl groups.
Oxidation and Reduction: While less common, the titanium center can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Polymerization: Typically conducted in the presence of a co-catalyst, such as methylaluminoxane (MAO), at temperatures ranging from 50 to 100°C and pressures of 1 to 10 atm.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for ligand exchange reactions.
Oxidation/Reduction: Strong oxidizing or reducing agents, such as hydrogen peroxide or lithium aluminum hydride, can be employed under controlled conditions.
Major Products
Polymerization: Produces polymers like HDPE and iPP with high stereoregularity.
Substitution: Yields various substituted metallocene complexes depending on the reagents used.
Wirkmechanismus
The catalytic activity of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) in polymerization reactions involves the following steps:
Activation: The compound is activated by a co-catalyst, such as MAO, which generates the active titanium species.
Monomer Coordination: The olefin monomer coordinates to the titanium center.
Insertion: The coordinated monomer undergoes insertion into the titanium-carbon bond, leading to chain propagation.
Termination: The polymer chain growth is terminated by various mechanisms, such as chain transfer or β-hydride elimination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S,S)-Ethylenebis-(1-indenyl)-dimethyltitanium(IV)
- (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-diethylzirconium(IV)
- (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethylzirconium(IV)
Uniqueness
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is unique due to its specific chiral ligand framework, which imparts high stereoselectivity in polymerization reactions. This results in polymers with superior mechanical properties and thermal stability compared to those produced by similar compounds.
Eigenschaften
IUPAC Name |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol](/img/structure/B571494.png)






![3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)
